molecular formula C24H29NO3 B11051558 3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide

3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide

Cat. No.: B11051558
M. Wt: 379.5 g/mol
InChI Key: BXLHFJWZAWOZPB-UHFFFAOYSA-N
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Description

3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide is a complex organic compound that combines the structural features of adamantane, furan, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide typically involves multiple steps:

    Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as an amine or hydroxyl group.

    Coupling with Furan Derivative: The adamantane derivative is then coupled with a furan derivative through a suitable linker, such as an ethyl group.

    Formation of Benzamide:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Amines, partially reduced benzamides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to cross biological membranes, while the furan and benzamide groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(2-Hydroxy-ethyl)-adamantan-1-yl)-ethanol: Shares the adamantane core but differs in functional groups.

    Adamantan-1-yl-(3-(4-fluoro-phenyl)-oxiranyl)-methanone: Contains an adamantane moiety but has different substituents.

Uniqueness

3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide is unique due to its combination of adamantane, furan, and benzamide structures, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

3-(1-adamantyl)-N-[2-(furan-2-yl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C24H29NO3/c1-27-22-5-4-19(23(26)25-7-6-20-3-2-8-28-20)12-21(22)24-13-16-9-17(14-24)11-18(10-16)15-24/h2-5,8,12,16-18H,6-7,9-11,13-15H2,1H3,(H,25,26)

InChI Key

BXLHFJWZAWOZPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=CO2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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